Methyl 4-(propa-1,2-dien-1-yl)benzoate
Description
Contextualizing the Significance of Allene (B1206475) and Benzoate (B1203000) Functionalities in Contemporary Organic Synthesis
Allenes are characterized by their unique arrangement of two cumulative carbon-carbon double bonds, which results in a linear geometry and axial chirality when appropriately substituted. nih.govrsc.org This structural feature makes them highly sought-after in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. nih.govacs.org The inherent strain and unique electronic properties of the allene moiety allow it to participate in a wide array of chemical transformations, serving as a versatile precursor for various molecular architectures. nih.govrsc.org
The methyl benzoate functionality, on the other hand, is a common structural motif in organic chemistry. The ester group can be readily transformed into other functional groups, and the benzene (B151609) ring provides a scaffold for further functionalization. Benzoate derivatives are integral components in numerous pharmaceuticals, agrochemicals, and materials.
The strategic combination of these two functionalities in Methyl 4-(propa-1,2-dien-1-yl)benzoate creates a molecule with a dual nature. The electron-withdrawing character of the methyl benzoate group can influence the reactivity of the allene, potentially leading to unique and selective transformations that are not observed in simpler allene systems.
Structural Characteristics of this compound Pertinent to Advanced Reactivity and Theoretical Studies
The key structural features of this compound are pivotal to its chemical behavior.
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₂ chemscene.com |
| Molecular Weight | 174.20 g/mol chemscene.com |
| CAS Number | 1228108-17-5 chemscene.com |
Spectroscopic Data (Predicted and from related compounds):
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl ester protons, and the allenic protons. The aromatic protons would likely appear as two doublets in the aromatic region. The methyl protons of the ester group would be a singlet, typically around 3.9 ppm. The allenic protons would exhibit a more complex pattern, with the terminal CH₂ group and the CH proton showing characteristic shifts and couplings. rsc.org
¹³C NMR: The carbon NMR spectrum would feature distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the sp-hybridized central carbon of the allene, and the two sp²-hybridized terminal carbons of the allene. The central allenic carbon is characteristically deshielded and appears at a high chemical shift. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group and a characteristic absorption for the cumulative C=C stretching of the allene moiety, typically appearing in the region of 1950-1970 cm⁻¹.
The geometry of the allene group is linear, with the two pi systems being orthogonal to each other. This orthogonality prevents conjugation between the two double bonds of the allene itself. However, the pi system of the benzene ring can interact with one of the pi bonds of the allene, influencing its electronic properties and reactivity.
Overview of Current Academic Research Directions and Emerging Challenges
Current research involving allene-containing compounds is focused on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize allenes with high levels of stereocontrol. This includes the development of catalytic methods that can introduce the allene functionality into a wide range of molecules. organic-chemistry.org
Exploration of Reactivity: The unique reactivity of allenes is being harnessed to develop novel cycloaddition reactions, transition-metal-catalyzed transformations, and other synthetic methodologies. The presence of the electron-withdrawing methyl benzoate group in the target molecule makes it an interesting substrate for studying the influence of electronic effects on these reactions. nih.gov
Asymmetric Catalysis: The axial chirality of substituted allenes makes them attractive targets for asymmetric synthesis. The development of catalytic enantioselective methods for the synthesis of chiral allenes is a major focus of current research. nih.govrsc.orgacs.org
Materials Science: Allenes are being investigated for their potential applications in the development of new materials with unique optical and electronic properties. illinois.edu
An emerging challenge in this field is the development of highly selective and efficient methods for the synthesis and functionalization of electronically biased allenes, such as this compound. Understanding and controlling the regioselectivity and stereoselectivity of reactions involving such compounds is a key area for future investigation. Furthermore, detailed computational studies are needed to provide deeper insights into the electronic structure and reactivity of these complex molecules, which can guide the design of new catalysts and reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
InChI |
InChI=1S/C11H10O2/c1-3-4-9-5-7-10(8-6-9)11(12)13-2/h4-8H,1H2,2H3 |
InChI Key |
VCCRIYKREXZIAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches
Innovative Synthetic Routes to the Allene (B1206475) Moiety within Benzoate (B1203000) Frameworks
The construction of the allene functional group is a cornerstone in the synthesis of Methyl 4-(propa-1,2-dien-1-yl)benzoate. Modern organic synthesis offers a variety of powerful methods for accessing allenes, starting from readily available precursors.
Isomerization and Rearrangement Pathways from Alkyne Precursors
The isomerization of internal alkynes to allenes represents a direct and atom-economical approach. This transformation can be induced by strong bases or transition metal complexes. For the synthesis of the target molecule, a plausible precursor would be a methyl 4-(prop-2-yn-1-yl)benzoate derivative.
Strong base-induced isomerization is a well-established method for converting internal alkynes to allenes. mdpi.com The reaction typically involves the deprotonation of a carbon adjacent to the alkyne, followed by a proton shift to generate the allene.
Transition metals are also known to catalyze the isomerization of internal alkynes to allenes. mdpi.com Iridium pincer complexes, for instance, have been shown to effectively promote this transformation. mdpi.com
A proposed pathway could involve the following steps:
Synthesis of a suitable propargyl precursor, such as methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate.
Conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate).
Base-catalyzed elimination and rearrangement to form the desired allene.
Catalytic Allene Synthesis, Including Transition Metal-Mediated Transformations
Transition metal catalysis provides a versatile toolkit for the synthesis of allenes with high levels of control over regioselectivity and stereoselectivity.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in cross-coupling reactions to form carbon-carbon bonds. A potential route to this compound could involve the coupling of a propargylic derivative with an arylboronic acid. For instance, the reaction of a propargyl amine with an arylboronic acid, catalyzed by a palladium complex, can yield trisubstituted allenes. acs.org Another approach is the palladium-catalyzed reaction of propargyl acetates with organoaluminum reagents. organic-chemistry.org
Copper-Catalyzed Syntheses: Copper catalysts are effective in mediating the synthesis of allenes from various precursors. One method involves the reaction of terminal alkynes with N-tosylhydrazones in the presence of a copper(I) catalyst to produce 1,3-disubstituted allenes. acs.org Another strategy is the copper-catalyzed coupling of allenyl radicals with terminal alkynes to access tetrasubstituted allenes. sustech.edu.cn The reaction of terminal 1-alkynes with paraformaldehyde and a secondary amine, mediated by copper(I) iodide, can also efficiently produce terminal allenes. organic-chemistry.org
Rhodium-Catalyzed Isomerization: Cationic rhodium(I) complexes have been shown to catalyze the cycloisomerization of enynes, proceeding through a rhodium vinylidene intermediate. organic-chemistry.org While not a direct route to the target molecule, this demonstrates the capability of rhodium to mediate transformations involving alkyne substrates. Rhodium complexes can also catalyze the isomerization of unactivated internal alkynes to 1,3-dienes. rsc.org
A representative catalytic cycle for a palladium-catalyzed allene synthesis is depicted below:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond of the propargylic substrate.
Transmetalation: The organometallic reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center.
Reductive Elimination: The desired allene product is formed, and the Pd(0) catalyst is regenerated.
| Catalyst System | Precursors | Product Type | Typical Yields |
| Pd(PPh₃)₂Cl₂/Ph₃P | Propargyl acetates, Organoaluminum reagents | Tri- or tetrasubstituted allenes | 83-94% organic-chemistry.org |
| CuI | Terminal alkynes, N-tosylhydrazones | 1,3-disubstituted allenes | Moderate to good acs.org |
| Ni(acac)₂/Ph₃P | Propargylic bromides, Grignard reagents | Terminal allenes | Good organic-chemistry.org |
Organometallic Reagent Applications in Allene Formation
Organometallic reagents are indispensable for the formation of carbon-carbon bonds and are frequently employed in the synthesis of allenes.
Grignard Reagents: The reaction of propargylic halides or sulfonates with Grignard reagents is a classic method for allene synthesis. nih.govorganic-chemistry.org This reaction often proceeds via an SN2' mechanism. Iron and nickel complexes can catalyze the cross-coupling of propargyl carboxylates or ethers with Grignard reagents to afford a broad range of substituted allenes in excellent yields. nih.govdiva-portal.org For example, the cross-coupling of propargylic bromides with Grignard reagents catalyzed by a Ni(acac)₂ and Ph₃P complex produces terminal allenes in good yields. organic-chemistry.org
Organocuprates: Organocuprates, also known as Gilman reagents, are softer nucleophiles than Grignard reagents and can react with propargylic electrophiles. The reaction of organocuprates with propargyl electrophiles typically proceeds via an SN2' displacement to form allenes. rsc.org For instance, the reaction of pent-3-yn-2-yl N-phenylcarbamate with dimethyl(phenyl)silyl cuprate (B13416276) reagent gives the corresponding allenylsilane regioselectively. rsc.org
Allenylsilanes and Allenylboronates: Allenylsilanes and allenylboronates are versatile intermediates in organic synthesis. repec.org They can be prepared through various methods, including electrochemical synthesis, and can be further functionalized to introduce the desired substituents. repec.orgresearchgate.net
Refined Esterification and Functionalization Protocols for Benzoate Substructures
Development of Efficient Catalytic Systems for Methyl Benzoate Formation
The esterification of the corresponding carboxylic acid, 4-(propa-1,2-dien-1-yl)benzoic acid, is a key step. Given the potential sensitivity of the allene moiety to harsh acidic conditions, the choice of esterification method is crucial.
Fischer-Speier Esterification: This classic method involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comwikipedia.org While effective, the strongly acidic conditions might not be compatible with the allene functional group, which can be prone to isomerization or decomposition.
Mild Esterification Methods: To circumvent the issues associated with strong acids, several milder esterification protocols have been developed.
Steglich Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This reaction proceeds under mild, neutral conditions and is suitable for sensitive substrates. nih.govrsc.org
Solid Acid Catalysts: The use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay or zirconium/titanium-based solid acids, offers advantages in terms of ease of separation and catalyst recyclability. mdpi.comijstr.org These catalysts can promote the esterification of benzoic acid derivatives with methanol (B129727) under solvent-free conditions. ijstr.org
Enzymatic Esterification: Lipases can be used as catalysts for esterification under very mild conditions (30–60 °C), making this method highly suitable for thermolabile or sensitive substrates. mdpi.com
| Esterification Method | Reagents | Conditions | Suitability for Sensitive Substrates |
| Fischer-Speier | Carboxylic acid, Methanol, Strong acid (e.g., H₂SO₄) | Reflux | Low |
| Steglich | Carboxylic acid, Methanol, DCC/DMAP | Mild, Neutral | High nih.gov |
| Solid Acid Catalysis | Carboxylic acid, Methanol, Zr/Ti solid acid | Solvent-free, Reflux | Moderate to High mdpi.com |
| Enzymatic | Carboxylic acid, Methanol, Lipase | Mild (30-60 °C) | Very High mdpi.com |
Regioselective Functionalization of the Aromatic Ring
While the target molecule is substituted at the 4-position, it is important to consider methods for the regioselective functionalization of the aromatic ring of a methyl benzoate precursor, should alternative synthetic routes be explored. The ester group is a meta-directing deactivator for electrophilic aromatic substitution. rsc.org For example, the nitration of methyl benzoate with nitric and sulfuric acids yields methyl 3-nitrobenzoate. rsc.org
For ortho-functionalization, directed ortho-metalation (DoM) is a powerful strategy. This involves the deprotonation of the position ortho to a directing group, such as an ester, using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile.
Convergent Synthesis Strategies for the this compound Scaffold
The synthesis of the this compound scaffold, a structure featuring an allene linked to a benzoate ring, is efficiently achieved through convergent strategies. These methods involve the coupling of two or more pre-synthesized fragments, allowing for modularity and efficiency. A predominant and highly effective approach is the transition metal-catalyzed cross-coupling reaction, particularly utilizing palladium catalysts. This strategy typically involves the reaction of a propargylic precursor with an aryl halide or its equivalent.
A common convergent route involves the palladium-catalyzed coupling of a propargyl acetate (B1210297) or carbonate with an organoboron, organozinc, or organoaluminum reagent derived from a 4-substituted benzoic acid ester. For instance, the reaction of a propargyl acetate with an arylboronic acid (a Suzuki-Miyaura type coupling) or an organoaluminum reagent can furnish the desired allenyl arene with high regioselectivity. organic-chemistry.org The mechanism often proceeds through an oxidative addition of the palladium(0) catalyst to the propargylic electrophile, forming a propargyl-palladium or allenyl-palladium intermediate. Subsequent transmetalation with the organometallic arene reagent and reductive elimination yields the final allene product.
Key findings in the synthesis of multisubstituted allenes highlight the efficacy of palladium-catalyzed reactions. For example, the use of a Pd(PPh₃)₂Cl₂/Ph₃P system to catalyze the reaction between propargyl acetates and organoaluminum reagents provides tri- or tetrasubstituted allenes in excellent yields (83–94%) and with high regioselectivity (up to 99:1). organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity, favoring the formation of the allene over the isomeric alkyne.
Below is a data table summarizing relevant palladium-catalyzed methodologies applicable to the synthesis of arylallenes like this compound.
| Catalyst System | Electrophile | Nucleophile | Solvent | Key Conditions | Yield | Regioselectivity (Allene:Alkyne) |
| Pd(PPh₃)₂Cl₂ / PPh₃ | Propargyl Acetates | Organoaluminum Reagent | THF | K₂CO₃, 60 °C, 3-4 h | 83–94% | up to 99:1 |
| Pd(0) Complex | Propargylic Benzoates | Organoboronic Acids | - | Ming-Phos Ligand | High | High |
| Pd(PPh₃)₄ | 2,2-diarylvinyl bromides | Diazo compounds | - | - | - | Forms tetrasubstituted allenes |
This table presents generalized data from studies on substituted allene synthesis, demonstrating plausible routes for the target compound.
Enantioselective and Diastereoselective Synthesis of Allene-Containing Structures
The allene moiety in structures like this compound can exhibit axial chirality, making the development of stereoselective synthetic methods a significant area of research. Enantioselective and diastereoselective syntheses are crucial for applications in medicinal chemistry and materials science, where specific stereoisomers are often required.
Numerous strategies have been developed to control the stereochemistry of allenes. nih.gov These can be broadly categorized into:
Chirality Transfer: Using an enantioenriched starting material, such as a propargylic alcohol, where the central chirality of the precursor is transferred to axial chirality in the allene product. The SN2' reaction of propargylic alcohols or their derivatives is a classic example of this approach. nih.gov For instance, the reduction of chiral propargylic alcohols using Cp₂Zr(H)Cl can generate optically pure allenes. nih.gov
Catalytic Asymmetric Synthesis: Employing a chiral catalyst to induce enantioselectivity in the formation of the allene from achiral or racemic precursors. This is a highly sought-after method due to its atom economy. Transition metals like palladium, nickel, and copper, complexed with chiral ligands, are frequently used. nih.govresearchgate.net For example, nickel-catalyzed propargylic substitution reactions using chiral P,N-ligands can produce axially chiral, multi-substituted, phosphorus-containing allenes with high enantioselectivity. nih.gov
Organocatalysis: Utilizing small organic molecules as chiral catalysts. Chiral phosphoric acids (CPAs), for instance, have been successfully used to catalyze the enantioselective synthesis of tetrasubstituted allenes through 1,8-conjugate additions to in situ-formed quinone methide intermediates. acs.org These reactions can achieve both high enantiomeric excess (ee) and diastereomeric ratios (dr). acs.org
The table below summarizes key findings in the stereoselective synthesis of allenes.
| Method | Catalyst / Reagent | Substrate Type | Stereochemical Outcome | Key Features |
| Chirality Transfer (Reduction) | Cp₂Zr(H)Cl (Schwartz's reagent) | Enantioenriched Propargylic Alcohols | High optical purity | Direct SN2' addition of hydride. nih.gov |
| Ni-Catalyzed Substitution | Nickel Catalyst / Chiral P,N-Ligands | Trisubstituted Propargyl Acetates & P-Nucleophiles | High enantioselectivity and yields | Constructs axially chiral phosphorus-containing allenes. nih.gov |
| Pd-Catalyzed Coupling | Palladium Catalyst / Ming-Phos Ligand | Racemic Propargylic Benzoates & Organoboronic Acids | Excellent asymmetric induction | Enantioselective coupling to form chiral allenes. researchgate.net |
| Organocatalysis (CPA) | Chiral Phosphoric Acid (CPA) | Racemic Propargylic Alcohols & Nucleophiles | >99% ee, >20:1 dr | Enantioconvergent synthesis via in situ generated intermediates. acs.org |
| Traceless Petasis Reaction | Chiral Biphenols / Boronate Reagents | Sulfonyl Hydrazones | High yields and enantioselectivities | Asymmetric synthesis from achiral precursors via stereospecific point-to-axial chirality transfer. nih.gov |
This table illustrates various advanced methodologies for controlling the stereochemistry of allene-containing molecules.
Elucidation of Reaction Mechanisms and Investigation of Reactivity Patterns
Mechanistic Investigations of Allene-Centric Transformations
The allenic group, with its two orthogonal π-systems, is the primary site of reactivity in Methyl 4-(propa-1,2-dien-1-yl)benzoate. Its reactions are characterized by a diverse array of transformations, including cycloadditions, metal-catalyzed couplings, and various addition reactions.
Cycloaddition Reactions (e.g., [2+2], [3+2]) and Their Stereochemical Outcomes
Allenes are versatile substrates in cycloaddition reactions, capable of participating in various modes of annulation. rsc.org In the context of this compound, the electronic nature of the substituent on the aromatic ring can influence the feasibility and outcome of these reactions.
[2+2] Cycloaddition: Photochemically promoted intramolecular [2+2] cycloadditions of allenes can yield cyclobutane (B1203170) derivatives. These reactions often proceed via a triplet state, and the regioselectivity depends on which double bond of the allene (B1206475) participates. For enallenylamides, iridium-based photocatalysis has been shown to selectively involve the distal double bond of the allene, leading to the formation of trans-cyclobutane products. bg.ac.rs The stereochemistry of the alkene partner is typically preserved in the cycloadduct. bg.ac.rs Lewis acid-promoted [2+2] cycloadditions of electron-deficient allenes with alkenes represent another strategy, often proceeding through a concerted, asynchronous pathway that allows for stereochemical control. nih.gov
[3+2] Cycloaddition: 1,3-dipolar cycloadditions are a powerful tool for the synthesis of five-membered heterocycles. nih.gov The reaction of allenes with 1,3-dipoles, such as methyl azide, has been studied computationally. These reactions generally favor the formation of the 1,5-adduct over the 1,4-adduct. nih.gov The Lu's [3+2] cycloaddition, involving the reaction of allenes with electrophiles in the presence of a phosphine (B1218219) catalyst, provides access to a wide range of functionalized carbo- and heterocycles. rsc.org
| Cycloaddition Type | Reagent/Catalyst | Product Type | Stereochemical/Regiochemical Outcome |
| [2+2] | Visible Light/Iridium Photocatalyst | Bicyclic heterocycles | Exclusive formation of trans-cyclobutane; reaction at the distal double bond. bg.ac.rs |
| [2+2] | Lewis Acid | Cyclobutanes | Concerted, asynchronous pathway allowing for stereocontrol. nih.gov |
| [3+2] | 1,3-Dipoles (e.g., azides) | Five-membered heterocycles | Preferential formation of the 1,5-adduct. nih.gov |
| [3+2] | Electrophiles/Phosphine Catalyst (Lu's) | Functionalized carbo- and heterocycles | Versatile for various cyclic systems. rsc.org |
Metal-Catalyzed Cross-Coupling and Cycloaddition Reactions of Allene Derivatives
Transition metal catalysis offers a plethora of methods for the functionalization of allenes. Palladium and rhodium are particularly prominent in mediating cross-coupling and cycloaddition reactions.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are effective for the synthesis of substituted allenes. One approach involves the cross-coupling of in situ generated allenyl/propargyl-lithium species with aryl bromides, where the choice of phosphine ligand (SPhos or XPhos) can selectively yield the allenic product. Another strategy is the oxidative cross-coupling of two different allenes, which can be achieved with high selectivity by employing a directing olefin on one of the allene substrates. This reaction proceeds via a vinylpalladium intermediate formed through selective allenic C-H activation. nih.govresearchgate.netrsc.org
Rhodium-Catalyzed Cycloadditions: Rhodium catalysts are versatile for various cycloaddition reactions involving allenes. For instance, rhodium(I) can catalyze the intermolecular (5+2) cycloaddition of allenes with vinylcyclopropanes. The reactivity of the allene in these reactions can be influenced by steric factors, with more sterically encumbered allenes sometimes giving higher yields of the cycloadduct. nih.govacs.org Rhodium can also catalyze [4+2+1] cycloadditions of ene/yne-ene-allenes with carbon monoxide to form seven-membered rings fused to five-membered rings. pku.edu.cnpku.edu.cn Furthermore, intramolecular [4+2] cycloadditions of allene-1,3-dienes catalyzed by rhodium can produce cis-fused bicyclic systems with high diastereoselectivity. nih.govmdpi.com
| Metal Catalyst | Reaction Type | Reactants | Product |
| Palladium | Cross-Coupling | Allenyl/propargyl-lithium, Aryl bromide | Tri- and tetrasubstituted allenes |
| Palladium | Oxidative Cross-Coupling | Two different allenes (one with a directing group) | Functionalized nih.govdendralenes nih.govresearchgate.netrsc.org |
| Rhodium | (5+2) Cycloaddition | Allene, Vinylcyclopropane | Seven-membered carbocycles nih.govacs.org |
| Rhodium | [4+2+1] Cycloaddition | Ene/yne-ene-allene, CO | Fused 5/7 ring systems pku.edu.cnpku.edu.cnmdpi.com |
| Rhodium | [4+2] Cycloaddition | Allene-1,3-diene | Cis-fused bicyclic compounds nih.govmdpi.com |
Electrophilic and Nucleophilic Additions to the Allene System: Regio- and Chemoselectivity
The dual C=C bonds in the allene moiety of this compound are susceptible to both electrophilic and nucleophilic attack. The regioselectivity of these additions is governed by the electronic properties of the allene and the attacking species.
Electrophilic Addition: Electrophilic additions to allenes can be synthetically useful if the regio- and stereoselectivity can be controlled. nih.gov For aryl allenes, the regioselectivity of electrophilic attack is influenced by the stability of the resulting carbocationic intermediate. The electron-withdrawing nature of the methyl benzoate (B1203000) group in this compound would be expected to disfavor the formation of a carbocation adjacent to the aromatic ring. This can lead to selective reactions at the terminal double bond. For instance, gold(I)-catalyzed intermolecular hydroalkoxylation of aryl allenes with alcohols proceeds with high regio- and stereoselectivity to afford allylic ethers. organic-chemistry.org
Nucleophilic Addition: The central carbon of the allene system is sp-hybridized and relatively electron-deficient, making it a potential site for nucleophilic attack. nih.gov However, for electron-deficient allenes, nucleophilic addition often occurs at the β,γ-carbon-carbon double bond. acs.org The presence of the electron-withdrawing methyl benzoate group would make the allene system in this compound more susceptible to nucleophilic attack compared to an unsubstituted aryl allene.
Radical Reaction Pathways Involving Allene Substrates
Radical reactions of allenes provide a powerful means for the formation of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of radical addition to the allene is a key consideration.
Radical Cyclization: Amidyl radicals can be generated photochemically and undergo cyclization with an allene moiety. This process typically involves the addition of the radical to the proximal allene carbon, forming a γ-lactam and a vinyl radical. nih.gov This vinyl radical can then be trapped by other radical species, leading to trifunctionalization of the allene. nih.govfao.org
Radical Addition: Radical addition to the central carbon of the allene leads to the formation of a more stable allylic radical, while addition to a terminal carbon results in a vinyl radical. nih.gov The outcome of these reactions can be controlled by the nature of the radical and the substitution pattern of the allene. For example, a three-component coupling involving an allene, an electron-deficient alkene, and allyl bromide can proceed via the initial attack of a bromine radical on the central carbon of the allene. nih.gov
Oxidative and Reductive Functionalization of the Allene Moiety
The allene group can undergo a variety of oxidative and reductive transformations.
Oxidative Functionalization: Aryl allenes can be oxidized to α-diketones and aldehydes using gold catalysts. beilstein-journals.orgnih.gov This reaction is thought to proceed through an oxidation/hydration and oxidative cleavage mechanism. The resulting α-diketones and aldehydes can be further reacted in situ to synthesize heterocycles like quinoxalines and benzimidazoles. beilstein-journals.orgnih.gov
Reactivity of the Benzoate Ester and Aromatic Ring
While the allene group is the most reactive site, the methyl benzoate portion of the molecule also exhibits characteristic reactivity.
The ester group is susceptible to nucleophilic acyl substitution. Hydrolysis, either acid- or base-catalyzed, would yield the corresponding carboxylic acid, 4-(propa-1,2-dien-1-yl)benzoic acid.
The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester group. Therefore, reactions such as nitration or halogenation would require forcing conditions and would be expected to direct the incoming electrophile to the meta position relative to the ester group.
Ester Transformations (e.g., Transesterification, Amidation) for Derivatization
The methyl ester functionality in this compound is a key site for derivatization through nucleophilic acyl substitution reactions such as transesterification and amidation. These transformations are pivotal for synthesizing a diverse range of derivatives with modified properties.
Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium nature of this reaction often necessitates the use of a large excess of the reactant alcohol or the removal of methanol (B129727) to drive the reaction to completion. The electronic nature of the substituent at the para position of the benzoate ring can influence the reaction rate. While specific kinetic data for the allenyl group's effect is not extensively documented, its generally considered weak electron-donating character might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted methyl benzoate, potentially leading to a marginally slower reaction rate under identical conditions.
Amidation: The reaction of this compound with primary or secondary amines yields the corresponding amides. This transformation is typically less reversible than transesterification and can be carried out by direct heating of the ester with the amine, although catalysts can enhance the reaction rate. Heterogeneous catalysts, such as niobium(V) oxide, have been shown to be effective in the amidation of methyl benzoate with various amines under solvent-free conditions. researchgate.net The reusability of such catalysts makes this a sustainable approach for generating a library of amide derivatives from this compound.
The following table summarizes representative conditions for these transformations based on analogous reactions with substituted methyl benzoates:
| Transformation | Reagents | Catalyst/Conditions | Product Type |
| Transesterification | R'OH (excess) | H⁺ or RO⁻ | 4-(propa-1,2-dien-1-yl)benzoate ester |
| Amidation | R'R''NH | Heat or Lewis Acid (e.g., Nb₂O₅) | N,N-disubstituted-4-(propa-1,2-dien-1-yl)benzamide |
Directed C-H Functionalization and Arylation Strategies on the Phenyl Ring
The direct functionalization of C-H bonds on the phenyl ring of this compound offers a powerful and atom-economical approach to introduce new substituents. The ester group can act as a directing group, facilitating functionalization at the ortho positions.
Transition metal catalysis, particularly with palladium and ruthenium, has been extensively developed for the ortho-C-H arylation of benzoic acid derivatives. acs.orgnih.gov For this compound, a similar strategy could be envisioned. The reaction would likely proceed through the formation of a pallada- or ruthenacycle intermediate, where the metal center coordinates to the carbonyl oxygen of the ester group, directing the activation of the adjacent C-H bond. Subsequent reaction with an aryl halide would lead to the formation of a new C-C bond at the ortho position.
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield. For instance, ruthenium-catalyzed ortho-C-H arylation of benzoic acids with aryl bromides and chlorides has been demonstrated using specific phosphine or amino acid ligands. semanticscholar.org The application of these methodologies to this compound would provide a direct route to biaryl derivatives with the allene functionality intact.
The following table outlines a general scheme for the directed C-H arylation of benzoate esters:
| Catalyst System | Directing Group | Coupling Partner | Product |
| Pd(OAc)₂ / Ligand | Ester (ortho-directing) | Ar-X (X = I, Br) | Methyl 2-aryl-4-(propa-1,2-dien-1-yl)benzoate |
| [RuCl₂(p-cymene)]₂ / Ligand | Ester (ortho-directing) | Ar-X (X = Br, Cl) | Methyl 2-aryl-4-(propa-1,2-dien-1-yl)benzoate |
Photochemical Reactivity of Aryl Benzoates
The presence of both a chromophoric aryl benzoate system and a reactive allene moiety suggests a rich photochemical reactivity for this compound. The photochemical behavior of aryl benzoates often involves the photo-Fries rearrangement, where the ester undergoes homolytic cleavage upon irradiation to form a radical pair, which can then recombine to yield ortho- and para-hydroxybenzophenone derivatives. conicet.gov.arnih.gov
For this compound, irradiation could potentially lead to a mixture of products. The intramolecular nature of the allene substituent opens up possibilities for intramolecular photocycloaddition reactions. It has been reported that arenes tethered to allenes can undergo intramolecular para-cycloaddition to yield bicyclo[2.2.2]octadiene-type products. nih.govresearchgate.net This reaction is influenced by the substitution pattern on the aromatic ring and the nature of the tether.
Furthermore, the allene itself is a photoactive group and can participate in [2+2] cycloadditions with other unsaturated systems. researchgate.net In the context of this compound, an intramolecular [2+2] cycloaddition between the allene and the benzene (B151609) ring is a plausible pathway, potentially leading to complex polycyclic structures. The specific outcome of the photochemical reaction would likely depend on the excitation wavelength, solvent, and the presence of sensitizers.
A study on the photochemical reactions of methyl benzoate with olefins has shown that it can undergo hydrogen abstraction and [2+2] cycloaddition, apparently from an excited singlet state. rsc.org The presence of the allenyl group in this compound provides an intramolecular reaction partner, which could lead to unique cycloadducts.
Synergistic Effects Between Allene and Benzoate Moieties in Reaction Chemistry
This electronic interplay can manifest in several ways:
Electrophilic Aromatic Substitution: The allenyl group's electronic influence would affect the regioselectivity and rate of electrophilic attack on the phenyl ring.
Nucleophilic Acyl Substitution: The electron density at the carbonyl carbon of the ester is modulated by the allenyl substituent, which in turn affects the rates of reactions like hydrolysis, transesterification, and amidation.
Transition Metal-Catalyzed Reactions: The allene's double bonds can potentially coordinate to transition metals, influencing the catalytic cycle in C-H functionalization reactions or participating in entirely different reaction pathways, such as Pauson-Khand reactions. researchgate.net
The synergistic effect is most pronounced in reactions where both functionalities can participate, such as intramolecular cycloadditions. For instance, in a hypothetical intramolecular Diels-Alder reaction, the allene could act as the dienophile and the benzene ring as the diene, a transformation that is computationally predicted to be possible, though with a high activation barrier. acs.org
Advanced Kinetic Studies and Reaction Profiling
Detailed kinetic studies are essential for a quantitative understanding of the reaction mechanisms and reactivity patterns of this compound. Such studies can provide valuable information on reaction rates, activation parameters, and the influence of various factors such as reactant concentrations, temperature, and catalysts.
For instance, kinetic analysis of ester transformations can help quantify the electronic effect of the allenyl substituent. By comparing the rate constants of hydrolysis or aminolysis of this compound with those of unsubstituted methyl benzoate and other para-substituted derivatives, a Hammett plot could be constructed to determine the substituent constant (σ) for the propa-1,2-dien-1-yl group.
In the realm of photochemical reactions, quantum yield measurements and laser flash photolysis studies can elucidate the lifetimes and reaction pathways of the excited states of this compound. This would help in distinguishing between singlet and triplet state reactivity and in understanding the competition between different photochemical pathways, such as photo-Fries rearrangement and intramolecular cycloaddition.
A theoretical study on the kinetics of the gas-phase reaction between phenyl and amino radicals provides a framework for understanding radical-mediated processes that could be relevant to the photochemical decomposition of this molecule. nih.gov Computational modeling, such as Density Functional Theory (DFT) calculations, can complement experimental kinetic data by providing insights into transition state structures and reaction energy profiles. nih.gov
The following table presents a hypothetical kinetic data comparison for the amidation of various para-substituted methyl benzoates, illustrating how such data can be used to understand substituent effects.
| p-Substituent | Relative Rate Constant (k_rel) | Hammett Constant (σ_p) |
| -OCH₃ | 0.26 | -0.27 |
| -CH₃ | 0.67 | -0.17 |
| -H | 1.00 | 0.00 |
| -CH=C=CH₂ | (Hypothetical) | (To be determined) |
| -Cl | 2.38 | 0.23 |
| -NO₂ | 39.8 | 0.78 |
This table is illustrative and the value for the allenyl substituent is hypothetical, pending experimental determination.
Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Methyl 4-(propa-1,2-dien-1-yl)benzoate in solution. Through ¹H and ¹³C NMR, every atom in the molecule can be assigned, confirming the presence of the methyl ester, the 1,4-disubstituted benzene (B151609) ring, and the characteristic allene (B1206475) functional group.
Predicted ¹H and ¹³C NMR data, based on established chemical shift values for analogous structural fragments, provide a detailed picture of the molecule's electronic environment. The aromatic protons are expected to appear as two distinct doublets, characteristic of a para-substituted ring. The allenic protons would present a unique triplet for the methine proton (CH) and a doublet for the terminal methylene (B1212753) protons (=CH₂), with a characteristic ⁴J coupling constant between them. The methyl ester protons would appear as a sharp singlet.
In the ¹³C NMR spectrum, the most notable feature is the signal for the central sp-hybridized carbon of the allene group, which is expected to appear far downfield, typically above 200 ppm. The terminal sp² carbons of the allene, the aromatic carbons, the ester carbonyl, and the methyl carbon would all have distinct and predictable chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to CO₂Me) | ~8.00 | d | ~8.5 |
| Ar-H (ortho to Allene) | ~7.45 | d | ~8.5 |
| -CH=C=CH₂ | ~6.10 | t | ~6.5 |
| -CH=C=CH₂ | ~5.25 | d | ~6.5 |
| -OCH₃ | ~3.90 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Solvent: CDCl₃, Reference: TMS (0 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH=C=CH₂ | ~210.0 |
| -CO₂Me | ~166.5 |
| Ar-C (ipso to Allene) | ~138.0 |
| Ar-CH (ortho to CO₂Me) | ~129.8 |
| Ar-C (ipso to CO₂Me) | ~129.5 |
| Ar-CH (ortho to Allene) | ~126.5 |
| -CH=C=CH₂ | ~93.0 |
| -CH=C=CH₂ | ~80.0 |
| -OCH₃ | ~52.0 |
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously confirm the assignments from one-dimensional NMR, multi-dimensional techniques are essential.
COSY (Correlation Spectroscopy): This experiment would show correlation peaks between protons that are coupled to each other. Key correlations would be observed between the two sets of aromatic protons and, crucially, between the allenic methine proton (-CH=) and the terminal methylene protons (=CH₂).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignments of the aromatic C-H groups and the allenic C-H and C-H₂ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular fragments. Expected key correlations would include the aromatic protons ortho to the allene group showing a correlation to the sp² carbon of the allene (-C H=C=CH₂), and the methyl protons (-OCH₃) showing a strong correlation to the carbonyl carbon (-C O₂Me).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For a molecule like this, NOESY could reveal through-space interactions between the protons of the allene group and the adjacent aromatic protons, helping to analyze the preferred conformation of the allene group relative to the benzene ring.
In-Situ NMR for Reaction Monitoring and Intermediate Detection
In-situ NMR spectroscopy serves as a powerful tool for studying the kinetics and mechanism of reactions involving this compound. For example, in a palladium-catalyzed synthesis of the compound from methyl 4-iodobenzoate (B1621894) and a suitable propargyl precursor, in-situ NMR could be used to monitor the disappearance of starting material signals and the concurrent appearance of the product signals. This allows for the precise determination of reaction rates and the potential detection of transient catalytic intermediates or byproducts, providing deep mechanistic insight into the coupling process.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is highly effective for identifying the key functional groups within this compound. The most diagnostic absorption is the asymmetric stretching of the C=C=C bond in the allene moiety. amazonaws.com This vibration gives rise to a characteristic sharp and strong band in the FT-IR spectrum, typically appearing around 1950 cm⁻¹. amazonaws.com
Other key functional groups also provide distinct signals. The carbonyl (C=O) stretch of the methyl ester group is expected to produce a strong absorption band around 1720 cm⁻¹. The sp² C-H stretches of the aromatic ring and the allene group would appear above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl group would be just below 3000 cm⁻¹.
Table 3: Key FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic/Allenic C-H Stretch | 3020 - 3100 | Medium |
| Alkyl C-H Stretch | 2850 - 2960 | Medium |
| Allene C=C=C Asymmetric Stretch | ~1950 | Strong, Sharp |
| Ester C=O Stretch | ~1720 | Strong |
| Aromatic C=C Stretch | 1610, 1500 | Medium |
| Ester C-O Stretch | 1280, 1110 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis in Mechanistic Studies
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement, which can be used to validate the molecular formula, C₁₁H₁₀O₂.
The calculated exact mass of the molecular ion [M]⁺ is 174.0681 u. HRMS analysis would be expected to yield an experimental mass that matches this value to within a few parts per million (ppm), unequivocally confirming the compound's elemental formula.
Furthermore, fragmentation analysis in the mass spectrometer (MS/MS) can provide structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
Loss of the methoxy (B1213986) radical (•OCH₃): leading to a fragment ion at m/z 143.
Loss of the entire methoxycarbonyl group (•CO₂CH₃): resulting in a fragment at m/z 115.
Cleavage of the ester C-O bond: potentially leading to a benzoyl-type cation at m/z 145.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated system of this compound. The molecule contains a chromophore consisting of the benzene ring conjugated with both the carbonyl group of the ester and the allenic double bonds. This extended π-system is expected to absorb UV radiation, leading to π → π* transitions. The primary absorption maximum (λₘₐₓ) would likely be observed in the range of 250-280 nm, similar to other substituted benzoates. The presence of the allene may cause a slight shift or the appearance of a shoulder on the main absorption band. This technique is also useful for monitoring reaction progress, as the absorbance at a specific wavelength corresponding to the product can be tracked over time, in accordance with the Beer-Lambert law.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
To date, there is no publicly available data from X-ray crystallographic studies on this compound. Should the compound be crystallized and analyzed by this method, it would provide the definitive solid-state structure. X-ray crystallography would unambiguously determine bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would also reveal intermolecular interactions, such as π-stacking of the aromatic rings or other van der Waals forces, that dictate the crystal packing arrangement. For this specific molecule, which is achiral, the analysis would confirm its planar and linear fragments rather than determining absolute stereochemistry.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 4-(propa-1,2-dien-1-yl)benzoate. These methods allow for the determination of the molecule's three-dimensional structure, vibrational modes, and electronic properties, which are crucial for interpreting spectroscopic data and predicting reactivity.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. scielo.org.mxnih.gov It offers a good balance between computational cost and accuracy, making it suitable for molecules of the size of this compound.
Geometry Optimization: DFT calculations are employed to find the lowest energy structure of the molecule, corresponding to its most stable conformation. scielo.org.mx This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific DFT data for this compound is not abundant in the literature, Table 1 illustrates the typical structural parameters that would be obtained from such a calculation.
Table 1: Illustrative Optimized Geometrical Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| C=C (allene) | Bond length of the allenic double bonds | 1.31 Å |
| C-C (aryl-allene) | Bond length between the benzene (B151609) ring and the allene (B1206475) group | 1.48 Å |
| C-C (aryl) | Bond lengths within the benzene ring | ~1.40 Å |
| C=O (ester) | Bond length of the carbonyl group | 1.21 Å |
| C-O (ester) | Bond length of the ester single bond | 1.36 Å |
| ∠(C=C=C) | Bond angle of the allene group | ~180° |
Note: These are typical values for similar functional groups and are for illustrative purposes.
Vibrational Analysis: Following geometry optimization, vibrational frequency calculations are typically performed. researchgate.net These calculations not only confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) but also provide a theoretical vibrational spectrum (Infrared and Raman). researchgate.net This calculated spectrum can be compared with experimental data to aid in the assignment of observed spectral bands to specific molecular motions. For instance, the characteristic asymmetric stretching of the allene group is a key vibrational mode that can be identified.
Spectroscopic Parameter Prediction: DFT can also be used to predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for the structural elucidation of this compound and its derivatives. nih.gov
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results for electronic structure and energetics.
These higher-level methods are often used to benchmark the results obtained from DFT calculations for a specific class of molecules. rsc.org For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate energy profile for the rotation of the allene group relative to the benzene ring or to investigate the electronic excited states of the molecule, which is important for understanding its photophysical properties.
Elucidation of Reaction Mechanisms through Computational Modeling
Transition state theory is a cornerstone of reaction kinetics, and computational chemistry provides the means to locate and characterize the transition state (TS) for a given reaction. wikipedia.orgyoutube.com A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. wikipedia.org For reactions involving the allene moiety of this compound, such as cycloadditions or nucleophilic additions, DFT calculations can be used to model the reaction pathway from reactants to products, passing through the transition state. acs.orgnih.gov
The process involves proposing a reaction coordinate and then using specialized algorithms to find the saddle point. Vibrational frequency analysis of the TS structure reveals a single imaginary frequency corresponding to the motion along the reaction coordinate, confirming its identity as a true transition state. nih.govcompchemhighlights.org
Many important reactions of allenes are catalyzed by transition metals. rsc.orgnih.gov Computational modeling plays a crucial role in elucidating the complex catalytic cycles of these reactions. researchgate.net For instance, in a palladium-catalyzed cross-coupling reaction involving this compound, DFT calculations can be used to study each elementary step of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. rsc.orgresearchgate.net
These calculations can help to identify the rate-determining step of the reaction and to understand how the ligands on the metal catalyst influence the reactivity and selectivity. researchgate.net The stabilization of reaction intermediates, such as π-allyl complexes that can be formed from the allene group, can also be quantified through these computational studies.
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. wikipedia.orgfiveable.me Computational models can account for solvent effects in two primary ways: implicitly and explicitly.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. arxiv.orgresearchgate.net This is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute. researchgate.netnih.gov For a reaction involving this compound, an implicit solvent model can be used to calculate the free energies of reactants, transition states, and products in solution, providing a more realistic picture of the reaction energetics. arxiv.org
Explicit Solvation Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute molecule. wikipedia.orgresearchgate.net This approach is computationally more intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, that are not well-described by implicit models. researchgate.net A hybrid approach, where the first solvation shell is treated explicitly and the bulk solvent implicitly, is often a good compromise between accuracy and computational cost.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of Electronic Properties and Reactivity Descriptors
A comprehensive computational study of this compound would involve calculating its electronic properties to predict its chemical behavior. These calculations, typically employing methods like Density Functional Theory (DFT), provide fundamental insights into the molecule's stability, reactivity, and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory and Electrophilicity/Nucleophilicity Indices
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. beilstein-journals.orgbeilstein-journals.org These indices provide a more quantitative scale for electrophilicity and nucleophilicity. researchgate.net
Table 1: Key Reactivity Descriptors from Conceptual DFT
| Descriptor | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | ω = μ2/(2η) where μ ≈ -χ | Quantifies the ability of a molecule to accept electrons. |
Without specific computational results for this compound, a table of these values cannot be generated. Such a table would be essential for comparing its reactivity to other compounds and predicting its behavior in chemical reactions.
Charge Distribution, Electrostatic Potential Surfaces, and Non-Covalent Interactions
The distribution of electrons within a molecule is fundamental to its properties and interactions. A Molecular Electrostatic Potential (MEP) surface map is a vital tool for visualizing this distribution. researchgate.netresearchgate.net The MEP plots electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Typically, red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.net Green and yellow areas represent neutral or weakly polarized regions.
For this compound, one would expect negative potential (red) around the oxygen atoms of the ester group and potentially along the π-system of the allene and benzene ring, indicating nucleophilic sites. Positive potential (blue) would likely be found around the hydrogen atoms. This map provides a powerful visual guide to the reactive sites of the molecule and the nature of its non-covalent interactions. researchgate.netresearchgate.net Non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, are crucial in supramolecular chemistry, crystal engineering, and biological systems. mdpi.commdpi.com Analysis of the MEP surface helps to predict how the molecule will interact with other molecules. mdpi.com
Crystal Structure Prediction and Intermolecular Interaction Analysis
Predicting the crystal structure of an organic molecule is a complex computational challenge that involves finding the most thermodynamically stable arrangement of molecules in a solid lattice. This process, known as crystal structure prediction (CSP), explores various possible packing arrangements and calculates their lattice energies.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization of Methyl 4-(propa-1,2-dien-1-yl)benzoate as a Precursor for Complex Molecular Architectures
The allenic group in this compound is a source of high reactivity, making it an excellent starting point for the synthesis of complex molecular frameworks. The cumulated double bonds of the allene (B1206475) can participate in a variety of pericyclic reactions, transition-metal-catalyzed cyclizations, and radical-mediated transformations.
Construction of Carbon Skeletons with Defined Topologies
The unique geometry and reactivity of the allene functionality in this compound allow for the construction of carbon skeletons with well-defined three-dimensional structures. Allenes are known to undergo a range of cycloaddition reactions, serving as partners in [2+2], [4+2], and [3+2] cycloadditions to build carbocyclic rings with high stereocontrol. For instance, the reaction of allenes with alkenes or alkynes can lead to the formation of substituted cyclobutanes and cyclohexenes, which are core structures in many natural products and biologically active molecules.
Transition metal catalysis further expands the repertoire of reactions for allenes. nih.gov Catalysts based on rhodium, palladium, and gold can mediate intramolecular cyclizations of allene-containing substrates to form intricate polycyclic systems. nih.govnih.gov These reactions often proceed with high regio- and stereoselectivity, enabling the synthesis of complex natural product-like scaffolds. nih.gov
Below is a table illustrating representative transition-metal-catalyzed cyclizations of allenes, which could be applicable to this compound for the construction of defined carbon skeletons.
| Catalyst | Reaction Type | Product Skeleton | Potential Application for this compound |
| Rhodium(I) complexes | Intramolecular [4+2] cycloaddition | Fused bicyclic systems | Synthesis of tetracyclic frameworks through dimerization and subsequent Diels-Alder reaction. rsc.org |
| Palladium(0) complexes | Reductive coupling with aryl halides | Aryl-substituted allenes | Functionalization of the allene moiety and introduction of further diversity. acs.org |
| Gold(I) complexes | [2π+2σ] cycloaddition with bicyclobutanes | Densely functionalized bicyclohexanes | Construction of complex, strained ring systems. acs.org |
Access to Diverse Polycyclic and Heterocyclic Systems
This compound is a valuable precursor for the synthesis of a wide variety of polycyclic and heterocyclic compounds. The allene moiety can react with dienes in Diels-Alder reactions to form cyclohexene (B86901) rings, which can be further elaborated into more complex polycyclic structures. nih.govmdpi.com
Furthermore, the electrophilic nature of the central carbon of the allene makes it susceptible to nucleophilic attack, a feature that is widely exploited in the synthesis of heterocyclic systems. mdpi.com For example, phosphine-catalyzed [3+2] cycloaddition reactions of allenes with imines or electron-deficient alkenes provide a direct route to functionalized pyrrolidines and cyclopentenes. rsc.org N-heterocyclic carbene (NHC) catalysis can also be employed for annulations involving allenoates to produce various nitrogen-containing heterocycles. acs.orgacs.org
The following table showcases examples of cycloaddition reactions involving allenes that lead to heterocyclic systems, highlighting the potential of this compound in this area.
| Reaction Type | Reactant Partner | Resulting Heterocycle | Potential Application for this compound |
| [3+2] Cycloaddition | Imines | Pyrrolidines | Synthesis of functionalized pyrrolidine (B122466) derivatives. rsc.org |
| [4+2] Cycloaddition | Imines | Tetrahydropyridines | Construction of piperidine-based scaffolds. rsc.org |
| [3+3] Annulation | Enaminones | Hexahydroquinolines | Access to complex nitrogen-containing polycycles. acs.orgacs.org |
| 1,3-Dipolar Cycloaddition | Azides | Triazoles | Formation of five-membered nitrogen heterocycles. nih.gov |
Role in the Development of Novel Catalytic Systems and Methodologies
The reactivity of allenes has spurred the development of new catalytic systems and synthetic methodologies. nih.gov The unique coordination properties of the cumulated double bonds in allenes allow for novel modes of activation by transition metals, leading to the discovery of unprecedented chemical transformations. researchgate.net Research in this area has led to the development of highly selective catalysts for a variety of allene transformations, including hydrofunctionalization, cycloisomerization, and cross-coupling reactions. nih.gov
For example, the development of chiral phosphine (B1218219) ligands has enabled enantioselective cycloaddition reactions of allenes, providing access to chiral carbo- and heterocycles with high optical purity. researchgate.net These advancements are crucial for the synthesis of chiral drugs and other biologically active molecules. The study of allene reactivity continues to be a fertile ground for discovering new catalytic processes with broad synthetic utility. nih.gov
Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov Allenes are excellent building blocks for DOS due to their ability to undergo a wide range of chemical transformations, leading to a variety of molecular scaffolds from a common precursor.
A single allene-containing starting material, such as this compound, can be converted into a library of diverse compounds by subjecting it to different reaction conditions or reaction partners. nih.gov For instance, by employing different transition metal catalysts, an allene-yne substrate can be selectively transformed into three distinct scaffolds. This reagent-based approach to skeletal diversity is a powerful strategy in DOS. nih.gov
The compatibility of allenes with various functional groups and their predictable reactivity make them suitable for combinatorial library synthesis, where large numbers of compounds are generated in a systematic manner. nih.govscispace.comescholarship.org
Exploitation of Allene-Benzoate Functionality in the Rational Design of Advanced Organic Materials
The combination of the rigid, chiral allene unit and the electronically active benzoate (B1203000) group in this compound makes it an attractive candidate for the rational design of advanced organic materials. epfl.chresearchgate.net The axial chirality of suitably substituted allenes can be exploited to create chiral polymers and liquid crystals with unique chiroptical properties. wikipedia.org
The polymerization of allene-containing monomers can lead to polymers with novel topologies and properties. For example, ring-opening metathesis polymerization (ROMP) of cyclic allenes produces polymers with allene units integrated into the main chain, which can be further functionalized. acs.org While this compound is not cyclic, its allene functionality can potentially be incorporated into polymer backbones or as pendant groups, influencing the material's properties. The benzoate moiety can be modified to tune the electronic and photophysical properties of the resulting materials, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future Research Trajectories and Unexplored Frontiers
Discovery of Novel Catalytic Systems for Highly Selective Transformations
The development of innovative catalytic systems is paramount to harnessing the synthetic utility of allenes like Methyl 4-(propa-1,2-dien-1-yl)benzoate. Future research is anticipated to focus on catalysts that can achieve high levels of selectivity in the functionalization of the allene (B1206475) moiety.
Transition metal catalysis has been a cornerstone of allene chemistry, and its future evolution will likely involve the design of sophisticated ligand architectures. rsc.orgacs.org These new ligands will aim to precisely control the regioselectivity and stereoselectivity of reactions, enabling the targeted synthesis of complex molecules. For instance, novel palladium or copper catalysts could be developed for specific cross-coupling reactions at one of the allenic carbons.
Furthermore, the synergy between metal catalysis and photocatalysis is emerging as a powerful strategy. rsc.org This dual catalytic approach can enable novel transformations that are not accessible through conventional methods. For this compound, this could lead to the development of radical-mediated additions across the allene, providing access to a diverse range of functionalized products.
Table 1: Potential Catalytic Transformations for this compound
| Catalytic System | Potential Transformation | Desired Outcome |
| Ligand-modified Palladium Catalyst | Regioselective Cross-Coupling | Selective functionalization at the central or terminal carbon of the allene. |
| Chiral Copper Hydride Catalyst | Enantioselective Hydrosilylation | Synthesis of chiral allylic silanes. nih.gov |
| Dual Gold(I) Catalysis | Cycloaddition Reactions | Construction of complex bicyclic structures. acs.org |
| Photocatalytic Radical Addition | Difunctionalization | Introduction of two different functional groups across the allene. rsc.org |
Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies
The principles of sustainable chemistry are increasingly influencing the design of synthetic routes. For the synthesis and transformation of this compound, future research will likely prioritize the use of earth-abundant metal catalysts, renewable starting materials, and energy-efficient reaction conditions. rsc.org
Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and process control, making it a highly attractive methodology for sustainable chemical production. acs.orgsemanticscholar.org The application of flow chemistry to allene synthesis and functionalization can lead to improved reaction efficiency and reduced waste generation. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can be particularly beneficial for managing the high reactivity of allenes.
Advances in Asymmetric Synthesis Utilizing Chiral Allene Chemistry
The axial chirality of substituted allenes makes them valuable building blocks in asymmetric synthesis. rsc.orgrsc.org Future research will undoubtedly focus on the development of catalytic asymmetric methods to synthesize enantiomerically pure derivatives of this compound. This will involve the design of novel chiral catalysts, including transition metal complexes and organocatalysts, that can effectively control the stereochemical outcome of reactions. researchgate.netresearchgate.net
The resulting chiral allenes can then be utilized in a variety of stereoselective transformations, such as cycloadditions and cycloisomerizations, to generate complex and biologically active molecules. nih.gov The ability to transfer axial chirality from the allene to a new stereocenter is a powerful tool in organic synthesis.
Exploration of Bio-inspired Transformations and Biomimetic Synthesis
Nature often provides elegant solutions to complex chemical challenges. Bio-inspired and biomimetic synthesis strategies seek to emulate enzymatic transformations to achieve remarkable efficiency and selectivity. wikipedia.org While the direct biosynthesis of a molecule like this compound is not known, the principles of biomimetic chemistry can inspire novel synthetic approaches.
For instance, researchers might explore enzyme-catalyzed reactions for the synthesis or functionalization of the allene moiety. researchgate.net This could involve the use of engineered enzymes to perform selective oxidations, reductions, or additions to the allene. Such approaches align with the growing demand for greener and more sustainable chemical processes.
Computational Design and Predictive Modeling for Directed Synthesis and Novel Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of catalysts and substrates. rsc.org For this compound, computational methods such as Density Functional Theory (DFT) can be employed to elucidate reaction mechanisms, predict the regioselectivity and stereoselectivity of transformations, and identify novel reaction pathways. nih.govmdpi.com
Predictive modeling and machine learning algorithms can be used to screen virtual libraries of catalysts and substrates, accelerating the discovery of optimal reaction conditions. researchgate.net This in silico approach can significantly reduce the experimental effort required to develop new synthetic methods, making the exploration of allene chemistry more efficient and cost-effective. The computational design of enzymes for specific transformations of allenes also represents an exciting and challenging frontier. researchgate.net
Q & A
Q. What are the common synthetic routes for Methyl 4-(propa-1,2-dien-1-yl)benzoate, and how is reaction progress monitored?
Synthesis typically involves coupling reactions, such as palladium-catalyzed cross-coupling to introduce the propargyl (allene) group to the benzoate scaffold. Reaction progress can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation . For example, HPLC methods optimized for similar esters (e.g., methylparaben derivatives) are adapted to assess purity and reaction completion . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming structural integrity, particularly the allene proton signals (δ 5.0–6.0 ppm) and ester carbonyl peaks (δ 165–170 ppm) .
Q. How is the purity of this compound assessed during synthesis?
Purity is evaluated using a combination of:
- Melting point analysis : Sharp melting points (e.g., 139–140°C for structurally related benzoates) indicate high crystallinity and purity .
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities .
- Spectroscopy : - and -NMR resolve structural anomalies, while high-resolution mass spectrometry (HRMS) confirms molecular ion accuracy (±0.001 Da) .
Q. What are the key spectroscopic techniques for characterizing this compound?
- NMR : -NMR identifies protons on the allene group (distinct coupling patterns) and aromatic rings. -NMR confirms carbonyl (C=O) and allene carbons .
- IR Spectroscopy : Stretching vibrations for ester C=O (~1720 cm) and allene C=C (~1950 cm) are diagnostic.
- HRMS : Provides exact mass confirmation (e.g., [M+H] or [M+Na]) to rule out isotopic or fragmentary interference .
Advanced Research Questions
Q. How can computational methods assist in predicting the reactivity of the allene group in this compound?
Density functional theory (DFT) calculations model the electron density and frontier molecular orbitals (HOMO/LUMO) of the allene moiety, predicting sites for electrophilic or nucleophilic attacks. For example, the electron-deficient allene may undergo [2+2] cycloaddition or conjugate addition, guided by computed transition-state energies . Software like Gaussian or ORCA is used to optimize geometries and simulate reaction pathways.
Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) reported for this compound?
Discrepancies often arise from solvent effects, concentration, or impurities. To resolve:
- Standardize conditions : Use deuterated solvents (e.g., CDCl) and consistent concentrations.
- High-field NMR : Higher magnetic fields (e.g., 400–600 MHz) improve signal resolution for overlapping peaks .
- Computational validation : Compare experimental -NMR shifts with DFT-predicted values (software: ACD/Labs or MestReNova) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Catalyst selection : Palladium/copper systems enhance coupling efficiency for allene introduction.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .
- Temperature control : Low temperatures (−78°C to 0°C) suppress side reactions during sensitive steps.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates high-purity product .
Q. How does the electron-deficient allene moiety influence the compound’s reactivity in nucleophilic additions?
The allene group’s sp-hybridized carbons exhibit high electrophilicity, facilitating nucleophilic attacks at the central carbon. For example:
- Thiol additions : Thiols selectively add to the allene under basic conditions, forming thioether derivatives.
- Cycloadditions : The allene participates in [2+2] reactions with electron-rich dienophiles, validated by kinetic studies on analogous systems .
Data Contradiction Analysis
Q. How to address conflicting reports on the thermal stability of this compound?
Contradictions may stem from differing experimental setups (e.g., heating rate, atmosphere). To reconcile:
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures under inert (N) vs. oxidative (O) conditions.
- DSC (Differential Scanning Calorimetry) : Quantify exothermic/endothermic transitions to identify degradation pathways.
- Reproduce literature methods : Strictly adhere to reported protocols to isolate variables (e.g., solvent purity, catalyst batch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
